molecular formula C20H23NO2 B14968737 N-(4-methoxyphenyl)-1-(4-methylphenyl)cyclopentanecarboxamide

N-(4-methoxyphenyl)-1-(4-methylphenyl)cyclopentanecarboxamide

Cat. No.: B14968737
M. Wt: 309.4 g/mol
InChI Key: LQDXDRXYTSPCEJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclopentane ring substituted with a carboxamide group, a methoxyphenyl group, and a methylphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the cyclopentane derivative with an amine under suitable conditions.

    Substitution with methoxyphenyl and methylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide
  • N-(4-methoxyphenyl)-1-(4-fluorophenyl)cyclopentane-1-carboxamide
  • N-(4-methoxyphenyl)-1-(4-bromophenyl)cyclopentane-1-carboxamide

Uniqueness

N-(4-methoxyphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C20H23NO2/c1-15-5-7-16(8-6-15)20(13-3-4-14-20)19(22)21-17-9-11-18(23-2)12-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,21,22)

InChI Key

LQDXDRXYTSPCEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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